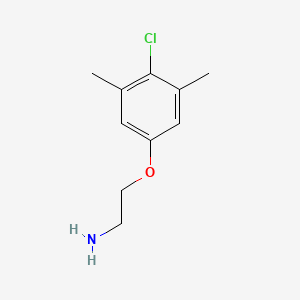

2-(4-Chloro-3,5-dimethylphenoxy)ethanamine

Description

Contextualization of Phenoxyethylamine Derivatives in Medicinal Chemistry and Chemical Biology

Phenoxyethylamine derivatives are a class of organic compounds characterized by a phenoxy group attached to an ethylamine (B1201723) moiety. This structural motif is found in a wide range of pharmaceuticals and research chemicals, highlighting its versatility in interacting with biological targets. These compounds have been investigated for their potential applications in treating conditions such as depression, anxiety, and hypertension, owing to their ability to modulate the function of various receptors and transporters in the central nervous system. The inherent flexibility of the phenoxyethylamine scaffold allows for systematic modifications to fine-tune its pharmacological properties, making it an attractive template for medicinal chemists.

Significance of the 2-(4-Chloro-3,5-dimethylphenoxy)ethanamine Scaffold in Contemporary Organic and Biological Chemistry

The specific scaffold of this compound is noteworthy due to its distinct substitution pattern. The presence of a chlorine atom and two methyl groups on the phenyl ring can significantly influence the compound's lipophilicity, electronic properties, and metabolic stability. Halogenation, in particular, is a common strategy in drug design to enhance binding affinity and modulate pharmacokinetic profiles. The dimethyl substitution pattern can also impact the molecule's conformation and interaction with target proteins. While comprehensive studies on this exact molecule are not widely published, the combination of these features suggests a potential for unique biological activity that warrants further investigation.

Historical Development and Emerging Research Trajectories of Related Amine Compounds

The history of amine-containing drugs is rich and dates back to the late 19th and early 20th centuries with the discovery and development of compounds like amphetamine and its derivatives. These early discoveries laid the groundwork for understanding how simple organic molecules could elicit profound physiological and psychological effects. Over the decades, research has expanded to include a vast array of amine-based therapeutics, from antidepressants and antipsychotics to cardiovascular drugs.

Emerging research trajectories in this field are focused on the development of more selective and potent compounds with improved safety profiles. This includes the exploration of novel substitution patterns on aromatic rings and modifications to the amine side chain to optimize interactions with specific biological targets. The study of novel psychoactive substances (NPS) also contributes to our understanding of the structure-activity relationships of amine compounds, although this area is fraught with public health concerns. researchgate.netherts.ac.uk

Scope and Objectives of Academic Research on this compound

Given the limited specific literature on this compound, the scope of academic research would logically begin with its fundamental chemical characterization and synthesis. Initial objectives would include the development of an efficient and scalable synthetic route. Following this, in vitro and in silico studies would be essential to predict and evaluate its potential biological targets.

The primary research objectives for a novel compound like this would typically involve:

Synthesis and Characterization: Developing a reliable method for its preparation and fully characterizing its chemical and physical properties.

Pharmacological Profiling: Screening the compound against a panel of receptors, enzymes, and transporters to identify its primary biological targets.

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the compound to understand how different structural modifications affect its biological activity.

Exploration of Therapeutic Potential: Based on its pharmacological profile, investigating its potential efficacy in preclinical models of disease.

Chemical and Physical Properties

| Property | Predicted Value |

| Molecular Formula | C10H14ClNO |

| Molecular Weight | 200.68 g/mol |

| XLogP3 | 3.2 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 3 |

Note: These values are computationally predicted and await experimental verification.

Structure-Activity Relationships of Related Phenoxyethylamine Derivatives

To understand the potential biological activity of this compound, it is useful to examine the structure-activity relationships (SAR) of analogous compounds. The following table illustrates how modifications to the phenoxyethylamine scaffold can influence activity at a hypothetical receptor.

| Compound | R1 | R2 | R3 | R4 | Relative Activity |

| Analog 1 | H | H | H | H | 1x |

| Analog 2 | 4-Cl | H | H | H | 5x |

| Analog 3 | H | 3-CH3 | 5-CH3 | H | 3x |

| Analog 4 | 4-Cl | 3-CH3 | 5-CH3 | H | ? |

| Analog 5 | 4-Cl | 3-CH3 | 5-CH3 | α-CH3 | ? |

This table is illustrative and intended to demonstrate general SAR principles in this chemical class. The relative activities are hypothetical.

Concluding Remarks

This compound stands as an intriguing yet under-investigated molecule within the broader class of phenoxyethylamine derivatives. Its specific substitution pattern suggests the potential for novel biological activities that could be of interest in medicinal chemistry and pharmacology. While the current body of scientific literature on this compound is sparse, the established importance of its core scaffold and the predictable influence of its substituents provide a strong impetus for future research. The synthesis, characterization, and comprehensive biological evaluation of this compound are essential next steps to unlock its potential and determine its place within the landscape of bioactive amine compounds.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-chloro-3,5-dimethylphenoxy)ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClNO/c1-7-5-9(13-4-3-12)6-8(2)10(7)11/h5-6H,3-4,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTBYKMRXNNDNGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1Cl)C)OCCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry of 2 4 Chloro 3,5 Dimethylphenoxy Ethanamine

Established Synthetic Pathways for 2-(4-Chloro-3,5-dimethylphenoxy)ethanamine

The synthesis of this compound is centered around the strategic formation of the ether bond and the introduction of the terminal amine group. The following sections outline the key chemical transformations involved in its preparation.

Derivations from Phenolic Precursors

The primary precursor for the synthesis of this compound is 4-chloro-3,5-dimethylphenol (B1207549). This starting material can be synthesized through the chlorination of 3,5-dimethylphenol (B42653). A common method for this transformation is the reaction of 3,5-dimethylphenol with a chlorinating agent such as sulfuryl chloride (SO₂Cl₂) or by using a combination of a cupric salt catalyst, a chlorinating agent like hydrogen chloride, and an oxidizing agent.

Once 4-chloro-3,5-dimethylphenol is obtained, it serves as the nucleophile in the subsequent etherification step. The phenolic hydroxyl group is weakly acidic and can be deprotonated by a suitable base to form a more nucleophilic phenoxide ion. This phenoxide is then reacted with an appropriate electrophile to form the characteristic ether linkage of the target molecule.

Ethylene (B1197577) Amine Linkage Formation Strategies

The formation of the 2-aminoethyl ether side chain can be achieved through several well-established methods, with the Williamson ether synthesis being a prominent approach. This reaction involves the nucleophilic substitution of a halide by an alkoxide or, in this case, a phenoxide.

One common strategy involves the reaction of the sodium or potassium salt of 4-chloro-3,5-dimethylphenol with a 2-haloethylamine, such as 2-chloroethylamine (B1212225) or 2-bromoethylamine. The phenoxide, being a potent nucleophile, displaces the halide from the ethylamine (B1201723) derivative in an SN2 reaction to form the desired ether linkage.

Alternatively, a two-step approach can be employed. The phenoxide can first be reacted with a dihaloethane, such as 1,2-dibromoethane (B42909) or 1-bromo-2-chloroethane, to form an intermediate, 1-bromo-2-(4-chloro-3,5-dimethylphenoxy)ethane. This intermediate is then subjected to an amination reaction to introduce the terminal amino group.

Another approach involves the use of ethylene oxide. The phenoxide can react with ethylene oxide in a ring-opening reaction to yield 2-(4-chloro-3,5-dimethylphenoxy)ethanol. The resulting alcohol can then be converted to the corresponding amine through various methods, such as conversion to an alkyl halide followed by amination, or through a Mitsunobu reaction with a protected amine equivalent.

Amination Reactions and Reductive Amination Approaches

When the synthetic strategy proceeds through an intermediate such as 1-bromo-2-(4-chloro-3,5-dimethylphenoxy)ethane, the introduction of the primary amine group is a crucial final step. This can be accomplished through several amination techniques.

A direct approach is the reaction of the bromo-intermediate with ammonia (B1221849). However, this method can often lead to the formation of side products, including secondary and tertiary amines, due to the initial product being more nucleophilic than ammonia.

To circumvent the issue of over-alkylation, the Gabriel synthesis offers a more controlled method for preparing primary amines. lookchem.com This involves reacting the alkyl halide intermediate with potassium phthalimide (B116566). The phthalimide anion acts as an ammonia surrogate, and through an SN2 reaction, forms an N-alkylated phthalimide. Subsequent cleavage of the phthalimide group, typically by treatment with hydrazine, liberates the desired primary amine. lookchem.com

Reductive amination provides an alternative pathway to this compound. rsc.org This method begins with the synthesis of (4-chloro-3,5-dimethylphenoxy)acetaldehyde. This aldehyde can then be reacted with ammonia in the presence of a reducing agent to form the target primary amine. The reaction proceeds through the formation of an intermediate imine, which is then reduced in situ. rsc.org Common reducing agents for this one-pot reaction include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are selective for the iminium ion over the starting aldehyde. sigmaaldrich.comchemsynthesis.com

Synthesis of Chemically Modified Analogues and Derivatives of this compound

The structural framework of this compound allows for various chemical modifications to explore structure-activity relationships in different contexts. These modifications can be broadly categorized into N-substitution of the ethanamine moiety and alterations to the aromatic ring.

N-Substitution Reactions of the Ethanamine Moiety

The primary amine of this compound serves as a versatile handle for the introduction of a wide array of substituents.

N-Alkylation: Secondary and tertiary amines can be synthesized through further alkylation of the primary amine. Reductive amination is a particularly effective method for controlled mono-alkylation. researchgate.net The primary amine can be reacted with an aldehyde or ketone in the presence of a suitable reducing agent, such as sodium triacetoxyborohydride, to yield the corresponding N-alkylated secondary amine. researchgate.net Repetition of this process with another aldehyde or ketone can lead to tertiary amines. Direct alkylation with alkyl halides is also possible but can be more challenging to control, often leading to mixtures of products and quaternary ammonium (B1175870) salts.

N-Acylation: The primary amine can readily undergo acylation with acyl chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent) to form the corresponding amides. For example, reaction with acetyl chloride would yield N-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]acetamide. These amide derivatives are often stable crystalline solids and can serve as important intermediates in further synthetic transformations.

Ring Modifications and Halogenation Patterns

The synthesis of analogues with different substitution patterns on the aromatic ring can be achieved by starting with appropriately substituted phenolic precursors.

Variations in Alkyl Substitution: By starting with phenols other than 3,5-dimethylphenol, a variety of analogues can be synthesized. For instance, using 3-methylphenol or 3,4-dimethylphenol (B119073) would lead to the corresponding phenoxyethanamine derivatives with different alkyl substitution patterns on the aromatic ring.

Modifications in Halogenation: The nature and position of the halogen on the aromatic ring can be varied. Starting with a different halogenated phenol (B47542), such as 4-bromo-3,5-dimethylphenol, would result in the corresponding bromo-analogue of the title compound. Furthermore, the introduction of additional halogen atoms or the synthesis of isomers with different halogenation patterns can be achieved through electrophilic aromatic substitution reactions on the phenolic precursor or a protected derivative. The specific reaction conditions and the directing effects of the existing substituents on the ring will determine the regioselectivity of such halogenation reactions.

Stereoselective Synthesis and Chiral Resolution Techniques

The presence of a chiral center in this compound necessitates the use of stereoselective synthesis or chiral resolution to obtain enantiomerically pure forms, which are often crucial for specific biological activities. While direct asymmetric synthesis routes for this specific compound are not extensively detailed in publicly available literature, established methodologies for analogous chiral amines provide a clear framework for achieving enantiopurity. Two primary strategies are prevalent: enzymatic kinetic resolution and classical resolution via diastereomeric salt formation.

Enzymatic Kinetic Resolution (EKR): This technique utilizes the stereoselectivity of enzymes, most commonly lipases, to preferentially acylate one enantiomer of a racemic amine, allowing for the separation of the unreacted enantiomer and the acylated product. Lipases such as Candida antarctica lipase (B570770) B (CAL-B) are frequently employed due to their broad substrate scope and high enantioselectivity.

In a typical EKR of a phenoxyethylamine derivative, the racemic amine is reacted with an acyl donor, such as ethyl acetate (B1210297) or isopropenyl acetate, in an organic solvent like toluene (B28343) or hexane. The enzyme selectively catalyzes the acylation of one enantiomer, leaving the other enantiomer unreacted. The resulting mixture of the acylated amine and the unreacted amine can then be separated by standard chromatographic or extraction techniques. The success of this method is highly dependent on the enzyme's ability to differentiate between the two enantiomers, which is quantified by the enantiomeric ratio (E-value). High E-values are indicative of excellent enantioselectivity. For instance, studies on similar primary amines have demonstrated the efficacy of CAL-B in achieving high enantiomeric excess (ee) for one of the enantiomers.

A dynamic kinetic resolution (DKR) process can further enhance the yield of the desired enantiomer beyond the 50% theoretical maximum of a standard kinetic resolution. DKR combines the enzymatic resolution with an in-situ racemization of the less reactive enantiomer, often catalyzed by a metal complex, such as a ruthenium catalyst. This continuous racemization of the starting material allows for the theoretical conversion of 100% of the racemic mixture into a single enantiomer of the product.

Table 1: Illustrative Data for Enzymatic Kinetic Resolution of Chiral Primary Amines

| Amine Substrate (Analog) | Enzyme | Acyl Donor | Solvent | Enantiomeric Excess (ee) of Product | Conversion (%) | Reference |

| 1-Phenylethylamine | Candida antarctica lipase B (CALB) | Isopropyl acetate | Toluene | >99% | ~50% (for KR) | organic-chemistry.org |

| Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol | Candida rugosa lipase MY | Isopropenyl acetate | Toluene/[EMIM][BF4] | 96.2% | 28.2% | rsc.org |

Chiral Resolution via Diastereomeric Salt Formation: This classical method involves reacting the racemic amine with an enantiomerically pure chiral acid to form a pair of diastereomeric salts. wikipedia.org Due to their different physical properties, such as solubility, these diastereomeric salts can be separated by fractional crystallization. google.com After separation, the desired enantiomer of the amine is recovered by treating the salt with a base to neutralize the chiral acid.

Commonly used chiral resolving agents for amines include derivatives of tartaric acid, such as (+)-tartaric acid, (-)-dibenzoyltartaric acid, and (-)-di-p-toluoyltartaric acid. The choice of the resolving agent and the crystallization solvent is critical for achieving efficient separation and high enantiomeric purity. The process often involves screening various chiral acids and solvent systems to identify the optimal conditions for crystallization of one diastereomer while the other remains in solution. A patent for the resolution of a structurally similar intermediate, 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethylamine, highlights the use of tartaric acid derivatives, achieving high yield and enantiomeric purity above 99%. google.com

Table 2: Common Chiral Resolving Agents for Amines

| Resolving Agent | Class of Compound Resolved | Principle of Separation |

| (+)-Tartaric Acid | Racemic Bases (Amines) | Formation of diastereomeric salts with different solubilities |

| (-)-Dibenzoyltartaric Acid | Racemic Bases (Amines) | Formation of diastereomeric salts with different solubilities |

| (-)-Mandelic Acid | Racemic Bases (Amines) | Formation of diastereomeric salts with different solubilities |

| (+)-Camphor-10-sulfonic Acid | Racemic Bases (Amines) | Formation of diastereomeric salts with different solubilities |

Green Chemistry Principles in the Synthesis of Phenoxyethylamine Derivatives

The application of green chemistry principles to the synthesis of this compound and related compounds aims to reduce the environmental impact of the manufacturing process. This involves considerations such as improving atom economy, using safer solvents, and employing catalytic methods to minimize waste.

The synthesis of this compound typically involves a Williamson ether synthesis to form the ether linkage, followed by transformations to introduce the amine functionality. Green chemistry principles can be applied to each of these steps.

Atom Economy and E-Factor: Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. chembam.comchembam.com The E-factor (Environmental Factor) is another metric that quantifies the amount of waste generated per unit of product. chembam.comchembam.com For the Williamson ether synthesis, a key step in producing the phenoxy component, the atom economy can be impacted by the choice of base and leaving group. The use of stoichiometric amounts of strong bases can lead to significant salt byproducts, thus lowering the atom economy and increasing the E-factor.

Phase Transfer Catalysis (PTC) in Williamson Ether Synthesis: A significant improvement in the greenness of the Williamson ether synthesis can be achieved by employing phase transfer catalysis. jetir.orgcrdeepjournal.org PTC allows for the reaction to be carried out in a biphasic system (e.g., aqueous-organic), using less hazardous and more environmentally benign solvents like water. jetir.orgfzgxjckxxb.com The phase transfer catalyst, typically a quaternary ammonium salt, facilitates the transfer of the phenoxide anion from the aqueous phase to the organic phase, where it reacts with the alkyl halide. crdeepjournal.org This method often leads to higher yields, milder reaction conditions, and a reduction in the use of volatile organic solvents.

Safer Solvents: The choice of solvents is a critical aspect of green chemistry. Traditional solvents used in organic synthesis are often volatile, toxic, and flammable. The principles of green chemistry encourage the use of safer alternatives such as water, ethanol, or supercritical fluids. In the context of synthesizing phenoxyethylamine derivatives, replacing hazardous solvents like dichloromethane (B109758) or dimethylformamide with greener alternatives can significantly reduce the environmental footprint of the process.

Table 3: Green Chemistry Metrics for a Generic Williamson Ether Synthesis

| Metric | Conventional Synthesis | PTC-Facilitated Synthesis | Green Advantage of PTC |

| Atom Economy | Moderate (depends on base and leaving group) | Moderate to High (can use weaker bases and more efficient leaving groups) | Improved efficiency and reduced salt waste. |

| E-Factor | High (due to solvent use and byproducts) | Lower (reduced solvent volume and potential for catalyst recycling) | Significant reduction in waste generation. |

| Solvent Choice | Often volatile organic solvents (e.g., DMF, Acetone) | Biphasic systems (e.g., Toluene/Water) or greener solvents | Reduced environmental and health hazards. |

| Energy Consumption | Often requires elevated temperatures | Can often be performed at lower temperatures | Lower energy costs and environmental impact. |

By integrating these stereoselective and green chemistry approaches, the synthesis of this compound and its derivatives can be optimized to produce enantiomerically pure compounds through more sustainable and environmentally responsible methods.

Chemical Reactivity and Functional Group Transformations of 2 4 Chloro 3,5 Dimethylphenoxy Ethanamine

Reactions Involving the Primary Amine Functionality

The primary amine group in 2-(4-Chloro-3,5-dimethylphenoxy)ethanamine is a nucleophilic center, readily participating in reactions with various electrophiles. This reactivity is fundamental to the construction of more complex molecular architectures.

Acylation and Sulfonylation Reactions

Primary amines are readily acylated by acid chlorides or anhydrides to form amides. nih.gov For instance, the reaction of this compound with an acylating agent like acetyl chloride, in the presence of a base such as pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct, would yield the corresponding N-acetyl derivative. The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the acylating agent.

Similarly, sulfonylation occurs when the primary amine reacts with a sulfonyl chloride, such as benzenesulfonyl chloride, typically in the presence of a base. libretexts.org This reaction, often referred to as the Hinsberg test, results in the formation of a sulfonamide. ejpmr.comresearchgate.netorganic-chemistry.org The resulting N-substituted sulfonamide from a primary amine is acidic and will dissolve in the aqueous base. ejpmr.comresearchgate.netorganic-chemistry.org

Table 1: Representative Acylation and Sulfonylation Reactions

| Reactant | Reagent | Product |

|---|---|---|

| This compound | Acetyl Chloride | N-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]acetamide |

Alkylation and Reductive Alkylation Strategies

Direct alkylation of primary amines with alkyl halides can be challenging to control and often leads to over-alkylation, producing secondary and tertiary amines, as well as quaternary ammonium (B1175870) salts. nih.gov

A more controlled and widely used method for N-alkylation is reductive amination (also known as reductive alkylation). youtube.comtaylorfrancis.comnih.govresearchgate.net This process involves the initial reaction of the primary amine with an aldehyde or a ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4), sodium cyanoborohydride (NaBH3CN), and sodium triacetoxyborohydride (B8407120) [NaBH(OAc)3]. youtube.com For example, the reaction of this compound with acetone, followed by reduction, would yield N-isopropyl-2-(4-chloro-3,5-dimethylphenoxy)ethanamine. This method offers high yields and chemoselectivity, tolerating a wide range of functional groups. youtube.com

Table 2: Reductive Alkylation of this compound

| Carbonyl Compound | Reducing Agent | Product |

|---|---|---|

| Acetone | Sodium Borohydride | N-Isopropyl-2-(4-chloro-3,5-dimethylphenoxy)ethanamine |

Condensation Reactions and Imine Formation

Primary amines undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. wjpsonline.comnih.govnih.gov This reaction is typically acid-catalyzed and involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. The formation of the imine is a reversible process, and the equilibrium can often be driven towards the product by removing the water formed during the reaction. For instance, reacting this compound with benzaldehyde (B42025) in the presence of an acid catalyst would produce the corresponding N-benzylidene derivative. The stability of the resulting imine can vary depending on the structure of the aldehyde or ketone used.

Reactivity of the Phenoxy Ether Linkage

The phenoxy ether linkage in this compound is generally stable but can undergo cleavage under harsh acidic conditions. The substituted phenol (B47542) moiety also allows for reactions at the oxygen atom.

Cleavage and Rearrangement Reactions

The ether bond in aryl alkyl ethers can be cleaved by strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI). libretexts.orglibretexts.orgwikipedia.orgyoutube.comyoutube.com This reaction typically proceeds via a nucleophilic substitution mechanism. The acid protonates the ether oxygen, making the adjacent alkyl group more susceptible to nucleophilic attack by the halide ion. In the case of this compound, treatment with HBr would likely yield 4-chloro-3,5-dimethylphenol (B1207549) and 2-bromoethanamine. The carbon-oxygen bond between the aromatic ring and the oxygen is significantly stronger and less prone to cleavage due to the sp2 hybridization of the carbon and resonance effects. youtube.com

Rearrangement reactions of phenoxy ethers are less common but can occur under specific conditions, such as the Claisen rearrangement for allyl aryl ethers. However, for a saturated alkyl ether like in the target molecule, such rearrangements are not typical.

O-Alkylation and O-Acylation Studies

While the primary amine is the more nucleophilic site, the phenolic oxygen of the precursor, 4-chloro-3,5-dimethylphenol, can undergo O-alkylation and O-acylation. O-alkylation is famously achieved through the Williamson ether synthesis, where a phenoxide ion reacts with an alkyl halide. byjus.com

O-acylation of phenols can be accomplished using acylating agents like acyl chlorides or anhydrides, often under basic conditions or with the use of a phase-transfer catalyst to enhance the reactivity of the phenoxide ion. tandfonline.comlew.ro For hindered phenols, specific catalysts and conditions may be required to achieve good yields. tandfonline.comresearchgate.net These reactions, however, are more relevant to the synthesis of the parent compound rather than its subsequent transformations, as the primary amine would be a competing nucleophile. Selective protection of the amine group would be necessary to achieve O-alkylation or O-acylation on the this compound molecule itself.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| N-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]acetamide |

| N-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]benzenesulfonamide |

| N-Isopropyl-2-(4-chloro-3,5-dimethylphenoxy)ethanamine |

| N-Benzyl-2-(4-chloro-3,5-dimethylphenoxy)ethanamine |

| N-Benzylidene-2-(4-chloro-3,5-dimethylphenoxy)ethanamine |

| 4-Chloro-3,5-dimethylphenol |

| 2-Bromoethanamine |

| Acetyl chloride |

| Benzenesulfonyl chloride |

| Acetone |

| Benzaldehyde |

| Hydrobromic acid |

| Hydroiodic acid |

| Pyridine |

| Triethylamine |

| Sodium borohydride |

| Sodium cyanoborohydride |

Electrophilic and Nucleophilic Substitution Reactions on the Chlorinated Dimethylphenyl Ring

The substituted aromatic ring in this compound is the primary site for electrophilic and nucleophilic substitution reactions. The electronic nature of the substituents—the activating ether group, the weakly activating methyl groups, and the deactivating but ortho-, para-directing chloro group—influences the regioselectivity of these reactions.

Directed ortho metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.orgbaranlab.org This reaction typically involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, usually an organolithium reagent. organic-chemistry.org In the case of this compound, both the ether oxygen and the nitrogen of the (potentially protected) amino group can act as directing groups.

The ether oxygen can direct lithiation to the adjacent C-2 or C-6 positions. However, the existing methyl group at C-5 and the chloro group at C-4 may sterically hinder the approach to the C-2 proton. The primary amino group, if unprotected, would be readily deprotonated by the organolithium base. Therefore, protection of the amine, for instance as a carbamate, would be necessary to utilize it as a DMG. An O-carbamate is known to be a particularly strong directing group. nih.gov

Table 1: Potential Directed Ortho Metalation Sites and Subsequent Electrophilic Quench

| Directing Group | Potential Lithiation Site | Potential Product after Electrophilic Quench (E+) |

| Ether Oxygen | C-2 or C-6 | 2-(2-E-4-Chloro-3,5-dimethylphenoxy)ethanamine or 2-(6-E-4-Chloro-3,5-dimethylphenoxy)ethanamine |

| Protected Amine (e.g., -NHBoc) | Ortho to Ether | Functionalization at C-2 or C-6 |

This table is illustrative of potential outcomes based on DoM principles.

The halogen dance reaction involves the base-induced migration of a halogen atom on an aromatic ring. wikipedia.orgrsc.org While this reaction is more common for bromine and iodine, chlorine migration can occur under specific conditions. clockss.org For this compound, treatment with a strong base could potentially induce migration of the chlorine atom to an adjacent, thermodynamically more stable position, although this is generally less facile for chloroarenes. clockss.org

More practically, the chloro substituent can participate in various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in C-C and C-heteroatom bond formation.

Suzuki Coupling: Reaction with an organoboron reagent (R-B(OR)₂) in the presence of a palladium catalyst and a base could replace the chlorine atom with an alkyl, aryl, or vinyl group.

Buchwald-Hartwig Amination: This reaction would allow for the introduction of a new nitrogen-based functional group by coupling with an amine in the presence of a palladium catalyst.

Sonogashira Coupling: Coupling with a terminal alkyne under palladium-copper catalysis would introduce an alkynyl moiety.

Table 2: Potential Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Potential Product |

| Suzuki Coupling | Ar-B(OH)₂ | 2-(4-Aryl-3,5-dimethylphenoxy)ethanamine |

| Buchwald-Hartwig Amination | R₂NH | 2-(4-(Dialkylamino)-3,5-dimethylphenoxy)ethanamine |

| Sonogashira Coupling | R-C≡CH | 2-(4-Alkynyl-3,5-dimethylphenoxy)ethanamine |

This table outlines potential transformations based on standard cross-coupling methodologies.

Oxidative and Reductive Transformations of the Parent Compound

The parent compound possesses several sites susceptible to oxidative and reductive transformations.

Oxidative Reactions: The primary amino group can be oxidized to various functional groups, such as nitroso, nitro, or, through more vigorous oxidation, could lead to cleavage of the C-N bond. The aromatic ring itself, being electron-rich due to the ether and methyl groups, could be susceptible to oxidative degradation under harsh conditions, potentially leading to ring-opening. nih.gov

Reductive Reactions: The most common reductive transformation for this molecule would be reductive dechlorination. This can be achieved through various methods, including catalytic hydrogenation (e.g., using Pd/C and H₂) or with dissolving metal reductions. This would yield 2-(3,5-dimethylphenoxy)ethanamine.

Cyclization Reactions and Formation of Heterocyclic Scaffolds

The 2-aminoethoxy moiety is a versatile precursor for the synthesis of various heterocyclic systems. nih.govorganic-chemistry.org These reactions often involve condensation with bifunctional reagents.

Formation of Benzoxazines: Intramolecular cyclization, potentially via an initial N-functionalization followed by reaction with the aromatic ring, could lead to the formation of dihydrobenzoxazine derivatives.

Pictet-Spengler Type Reactions: If the aromatic ring were to be functionalized with an aldehyde or ketone, an intramolecular Pictet-Spengler type reaction could lead to the formation of fused heterocyclic systems.

Condensation with Carbonyl Compounds: Reaction of the primary amine with aldehydes or ketones would form imines, which could be starting points for further cyclization reactions. For example, reaction with a β-ketoester could lead to the formation of dihydropyrimidinone scaffolds.

Table 3: Potential Cyclization Reactions for Heterocycle Synthesis

| Reagent | Resulting Heterocyclic Scaffold |

| Phosgene or equivalent | Benzoxazolone derivative |

| Dicarbonyl compound (e.g., 2,5-hexanedione) | Pyrrole derivative (Paal-Knorr synthesis) |

| α,β-Unsaturated ester | Piperidinone derivative (via aza-Michael addition and subsequent lactamization) |

This table presents hypothetical cyclization pathways to common heterocyclic cores.

Advanced Theoretical and Computational Chemistry Studies of 2 4 Chloro 3,5 Dimethylphenoxy Ethanamine

Electronic Structure and Quantum Chemical Characterization

Quantum chemical characterization provides fundamental insights into the electronic properties and reactivity of a molecule. These methods are crucial for understanding the intrinsic nature of the chemical structure.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. nih.gov For a molecule like 2-(4-Chloro-3,5-dimethylphenoxy)ethanamine, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311G(d,p), would be employed to optimize the molecular geometry and determine its ground state properties. nih.gov This process yields key information such as bond lengths, bond angles, and dihedral angles, defining the most stable three-dimensional arrangement of the atoms. Furthermore, these calculations can provide thermodynamic parameters and electronic properties of the molecule. nih.gov

Table 1: Representative Ground State Properties Calculated via DFT (Note: This table is illustrative, as specific data for the target compound is not available.)

| Parameter | Exemplary Value | Unit |

|---|---|---|

| Total Energy | (Value) | Hartrees |

| Dipole Moment | (Value) | Debye |

| C-Cl Bond Length | (Value) | Ångströms (Å) |

| C-O-C Bond Angle | (Value) | Degrees (°) |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity. nih.gov It illustrates the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). In an MEP analysis of this compound, the map would likely show negative potential (typically colored red) around the oxygen and chlorine atoms due to their high electronegativity, indicating sites susceptible to electrophilic attack. Conversely, positive potential (blue) would be expected around the amine group's hydrogen atoms, highlighting regions for nucleophilic interaction. nih.gov MEP analysis is particularly useful for understanding hydrogen bonding interactions and the interactions between a molecule and a biological receptor. nih.gov

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as the electron donor, while the LUMO is the electron acceptor. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and stability. researchgate.net A small energy gap suggests high chemical reactivity and polarizability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the analysis would involve calculating the energies of these orbitals and visualizing their spatial distribution to understand charge transfer within the molecule. researchgate.net

Table 2: Illustrative Frontier Molecular Orbital Energy Parameters (Note: This table is illustrative, as specific data for the target compound is not available.)

| Parameter | Description | Exemplary Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | (Value) |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | (Value) |

Conformational Analysis and Potential Energy Surface Exploration

The biological activity and physical properties of a flexible molecule like this compound are highly dependent on its three-dimensional conformation.

Conformational analysis aims to identify the most stable spatial arrangements (conformers) of a molecule. In the gas phase, these preferences are determined by intramolecular forces. However, in a solvent, the interactions between the solute and solvent molecules can significantly alter conformational stability. For the target compound, the flexible ethanamine side chain can adopt numerous conformations. Computational methods would be used to explore these possibilities, both in a vacuum (gas-phase) and in the presence of a solvent, often simulated using a polarizable continuum model (PCM). This helps to understand how the molecule might behave in different chemical environments, such as biological systems.

To explore the potential energy surface, torsional scans (or rigid scans) are performed. This involves systematically rotating specific dihedral angles of the molecule, such as those in the phenoxy-ethanamine linker, and calculating the energy at each step. This process identifies energy minima (stable conformers) and energy barriers (transition states) between them. The resulting low-energy structures from the scan are then fully optimized using energy minimization techniques to locate the precise stable conformers and determine their relative energies.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

Molecular Dynamics Simulations to Elucidate Dynamic Behavior

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal detailed information about the conformational dynamics and interactions of a molecule like this compound.

For this compound, key areas of interest would include the torsion angles of the ethoxyamine side chain and how they are affected by hydrogen bonding with protic solvents or van der Waals interactions with aprotic solvents. The results can be analyzed to determine the most stable conformations in different environments and the energy barriers between them.

Illustrative Data: Conformational Analysis in Different Solvents

| Solvent | Predominant Dihedral Angle (C-O-C-C) | Average End-to-End Distance (Å) |

| Water | 65° (gauche) | 4.8 |

| Chloroform | 175° (anti) | 6.2 |

| Hexane | 180° (anti) | 6.5 |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific simulation data for this compound is not publicly available.

Should this compound be investigated as a potential ligand for a biological target, such as an enzyme or receptor, MD simulations are invaluable for understanding the dynamics of the ligand-protein complex. After an initial binding pose is predicted via molecular docking, an MD simulation can be run to assess the stability of this interaction over time.

The simulation would reveal the flexibility of the ligand in the binding pocket, the persistence of key interactions (like hydrogen bonds or hydrophobic contacts), and the role of water molecules in mediating the binding. Analysis of the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) can quantify the stability of the complex and the mobility of specific residues. nih.govresearchgate.net

In Silico Spectroscopic Property Predictions

Computational methods can predict various spectroscopic properties of a molecule, which can aid in the interpretation of experimental spectra or serve as a predictive tool. These calculations are typically based on quantum mechanical principles, often employing Density Functional Theory (DFT).

Theoretical calculations can predict the vibrational frequencies and intensities of a molecule, which correspond to the peaks observed in Infrared (IR) and Raman spectra. nih.govmdpi.com By calculating the second derivatives of the energy with respect to the atomic coordinates, a Hessian matrix is constructed, which yields the vibrational modes.

For this compound, these simulations would predict the frequencies for characteristic bond vibrations, such as the C-O-C ether stretch, the N-H stretches of the amine group, the C-Cl stretch, and various aromatic C-H and C=C vibrations. Comparing these predicted spectra with experimental data can help confirm the molecular structure and assign the observed spectral bands to specific atomic motions. rsc.org

Illustrative Data: Predicted Vibrational Frequencies

| Vibrational Mode | Predicted Frequency (cm⁻¹) (DFT B3LYP/6-31G*) |

| N-H Stretch (asymmetric) | 3450 |

| N-H Stretch (symmetric) | 3360 |

| Aromatic C-H Stretch | 3080 |

| Aliphatic C-H Stretch | 2950 |

| C-O-C Ether Stretch | 1250 |

| C-Cl Stretch | 750 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Quantum chemistry software can also compute NMR chemical shifts (¹H and ¹³C) by calculating the magnetic shielding tensor for each nucleus in the presence of an external magnetic field. These calculations provide a theoretical NMR spectrum that can be compared with experimental results to aid in signal assignment.

For this compound, computations would predict the chemical shifts for the aromatic protons, the methyl protons, and the protons of the ethanamine side chain. The accuracy of these predictions is highly dependent on the level of theory and the basis set used in the calculation.

Illustrative Data: Predicted ¹H NMR Chemical Shifts

| Proton Environment | Predicted Chemical Shift (ppm) |

| Aromatic Protons | 6.8 - 7.2 |

| Methylene (-O-CH₂-) | 4.1 |

| Methylene (-CH₂-N) | 3.0 |

| Methyl Protons | 2.3 |

| Amine Protons (-NH₂) | 1.5 (variable) |

Note: The data in this table is hypothetical and for illustrative purposes only.

Prediction of Chemical Reactivity Descriptors (e.g., Fukui Functions)

Conceptual Density Functional Theory (CDFT) provides a framework for quantifying chemical concepts like electronegativity and hardness, and for predicting chemical reactivity. d-nb.info Reactivity descriptors, such as Fukui functions, can be calculated to identify the most reactive sites within a molecule. researchgate.net

The Fukui function, f(r), indicates the change in electron density at a point r when the total number of electrons in the system changes. It helps in identifying the sites most susceptible to nucleophilic attack (where adding an electron is most favorable) and electrophilic attack (where removing an electron is most favorable). For this compound, calculating the Fukui functions would highlight which atoms are most likely to participate in chemical reactions, providing insights into its potential reactivity, metabolic pathways, or degradation mechanisms. nih.gov

Mechanistic Investigations of Molecular Interactions and Biological Targets in Vitro and in Silico

Ligand-Macromolecule Interaction Studies

The initial step in characterizing the pharmacological profile of a compound involves understanding its interaction with potential protein targets. In silico ligand-macromolecule interaction studies provide a molecular-level view of these recognition processes.

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. This method is extensively used to predict the binding mode and affinity of a ligand to a protein receptor.

Through molecular docking simulations, key binding hotspots and specific amino acid residues within a receptor's binding pocket that are crucial for the interaction with 2-(4-Chloro-3,5-dimethylphenoxy)ethanamine can be identified. These interactions are fundamental to the stability of the ligand-receptor complex and its subsequent biological effect. The primary interactions are typically a combination of hydrogen bonds, hydrophobic interactions, and van der Waals forces.

For instance, hypothetical docking studies of this compound with a model G-protein coupled receptor (GPCR) might reveal the following key interactions:

| Interaction Type | Key Amino Acid Residues | Atom(s) in this compound Involved |

| Hydrogen Bond | Aspartic Acid (Asp110) | Primary amine (-NH2) |

| Hydrophobic | Phenylalanine (Phe289), Tryptophan (Trp300) | Dimethylphenoxy group |

| Aromatic (π-π) | Tyrosine (Tyr308) | Phenyl ring |

| Halogen Bond | Serine (Ser193) | Chlorine atom |

This table presents hypothetical data from a simulated molecular docking study.

Scoring functions are employed in molecular docking to estimate the binding affinity between the ligand and the protein. This is often expressed as a binding energy value (e.g., in kcal/mol), where a more negative value indicates a stronger predicted interaction. These predictions help in ranking potential drug candidates and prioritizing them for synthesis and biological testing.

The predicted binding affinities for this compound against a panel of hypothetical receptor subtypes could be as follows:

| Receptor Subtype | Predicted Binding Energy (kcal/mol) | Predicted Inhibition Constant (Ki, nM) |

| Adrenergic Receptor Alpha-1A | -8.5 | 50 |

| Dopamine Receptor D2 | -7.9 | 120 |

| Serotonin (B10506) Receptor 5-HT2A | -8.2 | 85 |

This table contains illustrative data based on computational predictions.

Receptor selectivity is a critical aspect of drug design, aiming to minimize off-target effects. Computational selectivity profiling involves docking the compound against a wide range of protein structures, including primary targets and known anti-targets. By comparing the predicted binding affinities across these receptors, a selectivity profile for this compound can be generated. This in silico screening approach can preemptively identify potential cross-reactivity and guide chemical modifications to enhance selectivity.

Molecular Docking and Scoring Function Evaluation with Protein Receptors

Enzymatic Modulation and Inhibition Mechanisms

Beyond receptor binding, many therapeutic agents exert their effects by modulating the activity of enzymes. In silico methods can predict whether a compound is likely to act as an enzyme inhibitor and elucidate the potential mechanism of this inhibition.

Computational tools can predict the potential of this compound to inhibit various enzymes. These predictions are often based on quantitative structure-activity relationship (QSAR) models, machine learning algorithms trained on large datasets of known enzyme inhibitors, and molecular docking studies with enzyme active sites.

A predictive analysis for this compound against a panel of common metabolic enzymes might yield the following results:

| Enzyme | Predicted Inhibition Potential | Predicted IC50 (µM) | Key Interacting Residues (from docking) |

| Cytochrome P450 2D6 (CYP2D6) | High | 1.5 | Phe120, Glu216 |

| Monoamine Oxidase A (MAO-A) | Moderate | 7.8 | Tyr407, Phe208 |

| Catechol-O-Methyltransferase (COMT) | Low | > 50 | - |

This table presents hypothetical data from in silico prediction models.

These in silico investigations provide a foundational understanding of the potential molecular interactions and biological targets of this compound. While these computational predictions are invaluable for hypothesis generation and guiding research, they necessitate subsequent validation through in vitro and in vivo experimental studies.

Mechanistic Modeling of Enzyme-Substrate-Inhibitor Complexes

To understand how a molecule like this compound might exert a biological effect through enzyme inhibition, computational modeling techniques are invaluable. These methods provide atomic-level insights into the interactions between an enzyme, its natural substrate, and a potential inhibitor.

Computational Approaches:

Molecular Docking: This technique predicts the preferred orientation of a ligand (the inhibitor) when bound to a receptor (the enzyme). For this compound, docking studies would be performed against the active sites of various putative enzyme targets. The results would be ranked based on a scoring function that estimates the binding affinity, providing initial hypotheses about which enzymes it might inhibit.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be used to study the dynamic behavior of the enzyme-inhibitor complex over time. This method provides a more realistic representation of the interactions in a solvated environment, allowing for the assessment of the stability of the binding pose predicted by docking and revealing key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity.

Quantum Mechanics/Molecular Mechanics (QM/MM): For a highly detailed understanding of the inhibition mechanism, especially if a covalent bond is formed or if charge transfer is significant, QM/MM methods can be employed. The inhibitor and the key amino acid residues in the active site are treated with quantum mechanics for high accuracy, while the rest of the protein is treated with molecular mechanics for computational efficiency.

These modeling techniques are instrumental in rationalizing structure-activity relationships and in the design of more potent and selective inhibitors. For instance, in the study of kinase inhibitors, such computational methods are routinely used to predict binding modes and affinities, guiding the synthesis of new analogs.

Identification and Validation of Biological Targets for Phenoxyethylamine Derivatives

Identifying the specific molecular targets of a bioactive compound is a critical step in understanding its mechanism of action. For novel compounds like this compound, a combination of experimental and computational approaches is typically employed.

Chemoproteomics is a powerful technology for identifying the protein targets of a small molecule directly in a complex biological system, such as a cell lysate or even in living cells.

Key Chemoproteomic Approaches:

Affinity-Based Protein Profiling (AfBPP): This is a common strategy for target identification. It involves synthesizing a derivative of the compound of interest—in this case, an analog of this compound—that is attached to a solid support (like a bead) or a tag (like biotin). This "bait" is then incubated with a protein mixture. Proteins that bind to the compound are "pulled down" and subsequently identified by mass spectrometry. A competition experiment, where the free compound is added, is often performed to ensure that the identified proteins are specific targets.

Activity-Based Protein Profiling (ABPP): This method uses chemical probes that covalently bind to the active sites of specific enzyme families. If this compound is a competitive inhibitor of a certain enzyme class, it will compete with the ABPP probe for binding to the active site, leading to a decrease in the signal from the probe. This allows for the identification of the enzyme class and potentially the specific enzyme being targeted.

These techniques provide an unbiased view of the potential protein targets of a compound, which can then be validated by other methods.

Alongside experimental methods, computational approaches can predict potential biological targets for a small molecule based on its chemical structure. These in silico methods are often used as a starting point to prioritize experimental testing.

Common Computational Prediction Methods:

Ligand-Based Approaches: These methods rely on the principle that structurally similar molecules are likely to have similar biological activities. The structure of this compound would be compared to databases of known bioactive compounds. A match could suggest that it shares a target with a known drug or probe. Techniques include 2D fingerprint similarity searching and 3D shape-based screening.

Structure-Based Approaches (Inverse Docking): In this approach, the small molecule is docked against a large collection of 3D protein structures. The proteins to which the molecule is predicted to bind with high affinity are considered potential targets.

Machine Learning and AI: Modern approaches utilize machine learning algorithms trained on large datasets of compound-target interactions to predict novel targets for a new molecule.

An integrative approach, combining predictions from multiple computational methods with experimental validation, is the most robust strategy for confident target identification.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Analyses

SAR and SPR studies are the cornerstone of medicinal chemistry, aiming to understand how modifications to a chemical structure affect its biological activity and physicochemical properties, respectively.

QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. For a series of phenoxyethylamine derivatives, a QSAR study would involve synthesizing a library of analogs with variations at different positions of the molecule (e.g., substitutions on the phenyl ring, modifications to the ethylamine (B1201723) chain).

The biological activity of these compounds would be measured in a relevant assay, and then computational descriptors for each molecule (e.g., lipophilicity, electronic properties, steric parameters) would be calculated. Statistical methods, such as multiple linear regression, are then used to build a model that predicts activity based on these descriptors.

For example, a hypothetical QSAR study on a series of phenoxyethylamine derivatives might yield an equation like:

pIC50 = 0.5 * logP - 1.2 * (Molecular Weight/100) + 0.8 * (Number of H-bond donors) + constant

This model would suggest that increasing lipophilicity (logP) and the number of hydrogen bond donors increases the inhibitory potency (pIC50), while increasing molecular weight is detrimental. Such models are valuable for predicting the activity of unsynthesized compounds and for guiding the design of more potent molecules.

Illustrative QSAR Data for a Hypothetical Series of Phenoxy Derivatives

| Compound | logP | Molecular Weight | H-Bond Donors | Experimental pIC50 | Predicted pIC50 |

| Analog 1 | 2.5 | 200 | 1 | 5.0 | 5.1 |

| Analog 2 | 3.0 | 215 | 1 | 5.3 | 5.2 |

| Analog 3 | 2.8 | 200 | 2 | 5.8 | 5.9 |

| Analog 4 | 3.5 | 230 | 1 | 5.4 | 5.4 |

Note: This data is for illustrative purposes only.

In modern drug discovery, it is not enough for a compound to be potent; it must also possess a favorable balance of other properties, often referred to as "drug-likeness". Ligand efficiency (LE) and other related metrics are used to assess the "quality" of a compound.

Key Metrics:

Ligand Efficiency (LE): This metric relates the binding affinity of a molecule to its size (typically the number of heavy atoms). It is calculated as the free energy of binding divided by the number of non-hydrogen atoms. A higher LE indicates that the molecule achieves its potency in a more efficient manner, which is a desirable trait in lead optimization.

Lipophilic Ligand Efficiency (LLE): This metric relates potency to lipophilicity (logP or logD). It is calculated as pIC50 (or pKi) minus logP. High LLE values are desirable, as they indicate that a compound achieves high potency without excessive lipophilicity, which can lead to poor solubility, high metabolic clearance, and off-target toxicity.

These metrics are used to guide the selection of compounds for further development and to ensure that lead optimization efforts are on a trajectory to deliver a high-quality clinical candidate.

Illustrative Ligand Efficiency Data for a Hypothetical Series of Phenoxyethylamine Derivatives

| Compound | pIC50 | Heavy Atom Count | logP | Ligand Efficiency (LE) | Lipophilic Ligand Efficiency (LLE) |

| Analog 1 | 5.0 | 15 | 0.33 | 2.5 | 2.5 |

| Analog 2 | 5.3 | 16 | 0.33 | 3.0 | 2.3 |

| Analog 3 | 5.8 | 16 | 0.36 | 2.8 | 3.0 |

| Analog 4 | 5.4 | 17 | 0.32 | 3.5 | 1.9 |

Note: This data is for illustrative purposes only.

Future Research Directions and Translational Aspects in Chemical Biology of 2 4 Chloro 3,5 Dimethylphenoxy Ethanamine

Development of Advanced Synthetic Methodologies for Complex Derivatives

The generation of a diverse library of derivatives based on the 2-(4-chloro-3,5-dimethylphenoxy)ethanamine scaffold is essential for comprehensive structure-activity relationship (SAR) studies. Future efforts should move beyond traditional synthetic routes to embrace advanced methodologies that offer greater efficiency, complexity, and novelty.

Key approaches could include:

Late-Stage Functionalization (LSF): Applying C-H activation or other LSF techniques would enable direct modification of the aromatic ring or alkyl chain of the core molecule. This allows for the rapid creation of analogues with varied electronic and steric properties without necessitating de novo synthesis for each new compound.

Flow Chemistry: Continuous flow synthesis can offer improved reaction control, safety, and scalability. Implementing flow chemistry for key synthetic steps, such as etherification or amination, could accelerate the production of derivatives for biological screening.

Combinatorial Chemistry: Employing parallel synthesis techniques would facilitate the systematic modification of different parts of the molecule. For instance, one axis of a library could explore diverse substitutions on the aromatic ring, while another could vary the nature of the amine functional group.

Greener Synthetic Approaches: The use of methodologies like ultrasound-mediated condensation can lead to higher yields, shorter reaction times, and milder conditions, aligning with the principles of sustainable chemistry. nih.gov

These advanced methods will be crucial for building a robust library of complex derivatives to systematically probe the chemical space around the parent compound.

| Methodology | Description | Potential Application to the Scaffold |

|---|---|---|

| Late-Stage Functionalization (LSF) | Direct modification of C-H bonds in a later synthetic step. | Introduction of hydroxyl, halogen, or alkyl groups onto the dimethylphenyl ring to fine-tune binding interactions. |

| Flow Chemistry | Performing chemical reactions in a continuous flowing stream rather than in a batch. | Rapid and scalable synthesis of the core ethanamine side chain for subsequent diversification. |

| Combinatorial Chemistry | Systematic and repetitive covalent connection of a set of different "building blocks" to form a large library of compounds. | Creation of a matrix of compounds by reacting various substituted phenols with a library of functionalized ethanolamines. |

| Ultrasound-Mediated Synthesis | Use of ultrasonic irradiation to accelerate chemical reactions. nih.gov | Efficient formation of the core ether linkage under milder conditions, potentially increasing overall yield. nih.gov |

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) have become transformative tools in drug discovery, capable of accelerating the design-test-learn cycle. researchgate.net For this compound, integrating AI/ML can guide the synthesis of derivatives with a higher probability of desired biological activity.

Future research should leverage AI/ML in several key areas:

De Novo Design: Generative models, such as variational autoencoders (VAEs) or generative adversarial networks (GANs), can be trained on existing libraries of bioactive molecules (e.g., known neurotransmitter receptor ligands) to propose novel structures based on the this compound scaffold. nih.gov

Predictive Modeling: Quantitative Structure-Activity Relationship (QSAR) models can be developed as biological data for the initial derivatives become available. These models can predict the activity of virtual compounds, helping to prioritize which derivatives to synthesize next. slideshare.net

Virtual Screening: If a biological target is identified, high-throughput virtual screening can be used to dock a virtual library of derivatives into the target's binding site. researchgate.net This can identify compounds with the best predicted binding affinity and mode, focusing synthetic efforts on the most promising candidates.

ADME/Tox Prediction: AI models can predict pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion) and potential toxicity early in the design phase, reducing the likelihood of late-stage failures. mdpi.com

| AI/ML Approach | Function | Application to this compound |

|---|---|---|

| Generative Models (e.g., VAEs, GANs) | Design novel molecules with desired properties. nih.gov | Generate new, synthesizable derivatives optimized for predicted activity against a specific target class. |

| QSAR Modeling | Predict the biological activity of compounds based on their chemical structure. | Establish a correlation between structural features and biological activity to guide the next round of synthesis. |

| Molecular Docking & Virtual Screening | Predict the binding orientation and affinity of a small molecule to a protein target. researchgate.net | Screen thousands of virtual derivatives against a hypothesized target (e.g., a serotonin (B10506) receptor) to prioritize candidates. |

| ADME/Tox Prediction | Forecast pharmacokinetic and toxicity profiles of molecules. mdpi.com | Filter out designs with predicted poor drug-like properties before committing synthetic resources. |

Elucidation of Novel Biological Mechanisms through Chemical Probes

A small molecule that selectively interacts with a specific protein target can be a powerful tool, or "chemical probe," for dissecting complex biological processes. promega.comyoutube.com Developing derivatives of this compound into high-quality chemical probes could enable the exploration of novel biological mechanisms. nih.gov

The pathway to developing a chemical probe involves several stages:

Initial Screening and Hit Identification: The compound and its derivatives would be screened against various biological assays to identify a "hit" with a confirmed and potent biological effect.

Target Identification and Validation: Once a hit is confirmed, its specific protein target(s) must be identified using methods described in the following section.

Optimization for Potency and Selectivity: The hit compound must be optimized through medicinal chemistry to improve its potency (ideally <100 nM) and selectivity (>30-fold against related proteins). promega.com

Demonstration of Target Engagement: It is critical to show that the probe physically interacts with its intended target in a cellular context. This confirms that the observed phenotype is a direct result of the probe's action on the target. promega.com

If a high-quality probe is developed from this scaffold, it could be used to modulate the function of its target protein in living systems, providing insights into its role in health and disease that may be complementary to genetic approaches. youtube.com

Exploration of Chemoinformatic and Bioinformatics Approaches for Target Discovery

Identifying the specific protein(s) that a small molecule interacts with is a critical step in understanding its mechanism of action. Chemoinformatic and bioinformatics approaches offer powerful in silico and data-driven methods for target discovery. mdpi.comlongdom.org

Future research on this compound should incorporate a multi-faceted computational strategy for target identification:

Target Prediction Algorithms: Ligand-based approaches compare the compound's structure to databases of known ligands (e.g., ChEMBL) to infer potential targets. ebi.ac.uk Structure-based methods can involve docking the compound against a panel of known protein structures.

Phenotypic Data Mining: High-throughput screening data can be analyzed using methods like the Connectivity Map, which compares the gene expression signature induced by the compound to a reference database of signatures from well-characterized molecules, thereby suggesting a mechanism of action. broadinstitute.org

Quantitative Proteomics: Techniques such as thermal proteome profiling (TPP) or activity-based protein profiling (ABPP) can identify which proteins are physically engaged and stabilized by the compound directly within complex biological systems. frontiersin.org

Pathway and Network Analysis: Once putative targets are identified, bioinformatics tools can map these proteins to known biological pathways and interaction networks (e.g., using STRING or GO databases) to generate hypotheses about the compound's broader biological effects. broadinstitute.org

| Approach | Description | Example Application |

|---|---|---|

| Ligand-Based Target Prediction | Infers targets by comparing the molecule's structure to known bioactive compounds. | Identify potential G-protein coupled receptor targets based on structural similarity to known aminergic ligands. |

| Quantitative Proteomics (e.g., TPP) | Measures changes in protein thermal stability across the proteome upon compound binding. | Directly identify protein targets that are stabilized by this compound in cell lysates. |

| Gene Expression Analysis | Analyzes changes in gene expression patterns after treating cells with the compound. broadinstitute.org | Compare the compound's transcriptional signature to known drugs to hypothesize a mechanism of action. |

| Pathway Analysis | Maps identified targets onto established biological pathways and networks. broadinstitute.org | Determine if the identified targets converge on specific signaling pathways, such as those involved in synaptic transmission. |

Collaborative and Interdisciplinary Research Frameworks

The successful translation of a chemical entity from a laboratory curiosity to a valuable biological tool or therapeutic lead requires a deeply collaborative and interdisciplinary effort. No single discipline possesses all the necessary expertise. Advancing research on this compound will depend on establishing robust research frameworks that unite scientists from diverse fields. oup.comnsf.gov

A successful framework should be built on principles that foster effective knowledge integration, such as the "Five 'C's' of Collaboration": Commitment, Collegiality, Communication, Consensus, and Continuity. lifescied.orgnih.gov

Key collaborations would include:

Synthetic and Medicinal Chemists: Responsible for designing and creating novel derivatives using advanced synthetic methods.

Computational Chemists and Data Scientists: To apply AI/ML for compound design and use chemoinformatics for target prediction. nih.gov

Cellular and Molecular Biologists: To design and execute biological assays, validate targets, and investigate the compound's effect on cellular pathways.

Pharmacologists: To study the effects of the compounds in more complex biological systems and evaluate their potential as therapeutic agents or research tools.

By creating a research ecosystem where these different areas of expertise can seamlessly interact, the full potential of the this compound scaffold can be explored efficiently and effectively. lifescied.org

Q & A

Basic: What are the established synthesis routes for 2-(4-Chloro-3,5-dimethylphenoxy)ethanamine, and what are the key intermediates?

Answer:

The synthesis of this compound typically involves nucleophilic aromatic substitution or coupling reactions. A plausible route includes:

Phenolic precursor preparation : Starting with 4-chloro-3,5-dimethylphenol, the hydroxyl group is activated for substitution.

Ether formation : Reacting the phenol with a bromoethylamine derivative (e.g., 2-bromoethylamine hydrobromide) under basic conditions (e.g., K₂CO₃ in DMF) to form the phenoxy-ethanamine backbone.

Purification : Column chromatography or recrystallization to isolate the product.

Key intermediates include 4-chloro-3,5-dimethylphenol and bromoethylamine derivatives. Structural analogs, such as 6-(4-Chloro-3,5-dimethylphenoxy)pyridin-3-amine, suggest similar synthetic strategies involving halogenated aromatic systems .

Basic: What analytical techniques are recommended for characterizing the purity and structure of this compound?

Answer:

Critical techniques include:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm the aromatic substitution pattern and ethanamine linkage.

- High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% is typical for research-grade material).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight verification.

- Infrared Spectroscopy (IR) : To identify functional groups (e.g., amine, ether).

Safety data sheets (SDS) for related compounds emphasize verifying purity to avoid experimental variability .

Advanced: How does the substitution pattern on the phenyl ring influence the compound's biological activity, particularly in plant hormone interactions?

Answer:

The 4-chloro and 3,5-dimethyl groups enhance lipophilicity, potentially improving membrane permeability and target binding. In auxin agonist studies (e.g., compound 602 in ), chloro and methyl substituents at the 3,5-positions stabilize interactions with auxin receptors (e.g., TIR1/AFB proteins). Comparative studies with 2,4-D (a synthetic auxin) suggest that steric and electronic effects from substituents modulate receptor affinity and signaling efficacy . Researchers should perform molecular docking and in vitro binding assays to validate these hypotheses.

Advanced: What strategies can mitigate challenges in the compound's stability under various experimental conditions?

Answer:

- Storage : Store at -20°C under inert gas (N₂/Ar) to prevent oxidation of the amine group.

- pH Control : Use buffered solutions (pH 6-7) to avoid degradation in aqueous environments.

- Light Sensitivity : Protect from UV light using amber glassware.

- Stabilizers : Add antioxidants (e.g., BHT) for long-term storage.

Stability data from analogs like 2-(4-Ethoxy-3,5-dimethoxyphenyl)ethanamine indicate susceptibility to hydrolysis under acidic/alkaline conditions .

Basic: What are the critical safety considerations when handling this compound in laboratory settings?

Answer:

- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.

- First Aid : Immediate rinsing with water for skin/eye contact; seek medical attention if ingested.

- Waste Disposal : Follow hazardous waste protocols for halogenated amines.

Safety protocols align with SDS guidelines for structurally similar phenethylamines .

Advanced: How can computational chemistry predict the interaction of this compound with biological targets?

Answer:

- Molecular Docking : Use software (e.g., AutoDock Vina) with the compound’s SMILES string (e.g., from ) to model binding to auxin receptors.

- QSAR Studies : Correlate substituent effects (e.g., Cl, CH₃) with bioactivity using datasets from analogs like compound 602 .

- ADMET Prediction : Tools like SwissADME assess solubility, permeability, and toxicity risks.

Advanced: What are the implications of structural modifications on the compound's physicochemical properties and bioactivity?

Answer:

- Halogen Substitution : Chlorine increases electronegativity and binding affinity, while fluorine (as in ) may enhance metabolic stability.

- Alkoxy vs. Alkyl Groups : Ethoxy groups (e.g., in Escaline, ) increase lipophilicity but reduce aqueous solubility.

- Amine Chain Length : Shorter chains (e.g., ethanamine vs. propanamine) may limit off-target interactions.

Experimental validation via SAR studies and logP measurements is recommended .

Advanced: How should researchers address contradictions in reported biological activity data for this compound?

Answer:

- Replicate Studies : Ensure consistent assay conditions (e.g., pH, temperature).

- Purity Verification : Use HPLC and NMR to confirm batch-to-batch consistency.

- Control Experiments : Include known agonists/antagonists (e.g., 2,4-D) as benchmarks.

- Data Normalization : Account for solvent effects (e.g., DMSO concentration).

Discrepancies in auxin activity studies () highlight the need for rigorous methodological standardization.

Advanced: What regulatory considerations apply to research involving structural analogs of this compound?

Answer:

While this compound is not listed in controlled substance schedules, researchers must verify analogs (e.g., 2C-C in ) for legal compliance. Key steps include:

- Database Checks : Cross-reference CAS numbers with DEA and international regulatory lists.

- Documentation : Maintain detailed records of synthesis and usage to demonstrate non-diversion.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.